2-((4-fluorophenyl)thio)-N-(3-methylisothiazol-5-yl)acetamide
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Description
2-((4-fluorophenyl)thio)-N-(3-methylisothiazol-5-yl)acetamide is a chemical compound that has gained significant attention from researchers due to its potential applications in the field of medicine. This compound is commonly known as FLT, and it has been studied for its possible use in cancer treatment.
Scientific Research Applications
Anticancer Applications :
- A study synthesized new derivatives similar to your compound and investigated their anticancer activity. One specific compound showed high selectivity and induced apoptosis in human lung adenocarcinoma cells (Evren et al., 2019).
- Another research synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and evaluated their cytotoxic activities against various cancer cell lines, finding potent results against breast cancer (Abu-Melha, 2021).
Applications in Material Science and Pharmaceuticals :
- Substituted thiophenes, which are structurally related to your compound, have been found to exhibit a wide spectrum of biological activities and are also broadly utilized in material sciences such as in thin-film transistors and solar cells (Nagaraju et al., 2018).
Local Anesthetic Activities :
- Derivatives of 2-aminothiazole and 2-aminothiadiazole, which are structurally similar to the compound , were synthesized and screened for their local anesthetic activity using a rat sciatic nerve model (Badiger et al., 2012).
Anti-inflammatory Activity :
- Research on derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory activity in synthesized compounds (Sunder & Maleraju, 2013).
Inhibitory Activity Against Mushroom Tyrosinase :
- A study synthesized 1,2,4-triazole-based compounds and screened them for inhibitory activity against mushroom tyrosinase, finding that one specific derivative showed prominent activity (Hassan et al., 2022).
Antibacterial Applications :
- A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized and showed promising antibacterial activities against various bacteria (Lu et al., 2020).
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(3-methyl-1,2-thiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS2/c1-8-6-12(18-15-8)14-11(16)7-17-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTXMHOPTFDSIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)CSC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorophenyl)thio)-N-(3-methylisothiazol-5-yl)acetamide |
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